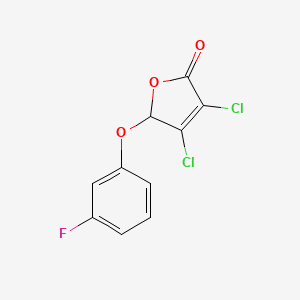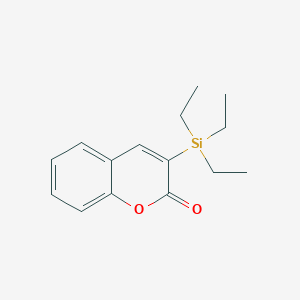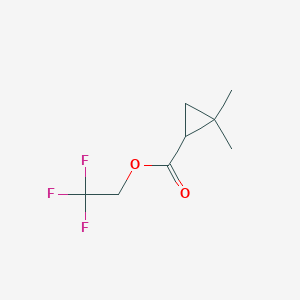![molecular formula C16H6Cl2F12Sn B12594541 Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-85-0](/img/structure/B12594541.png)
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin (Sn) bonded to two 2,6-bis(trifluoromethyl)phenyl groups and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of tin tetrachloride (SnCl4) with 2,6-bis(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin oxides or other tin-containing compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium and Grignard reagents. The reactions are typically carried out in an inert atmosphere and in solvents like THF or diethyl ether.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of organotin compounds with different substituents.
Oxidation Reactions: Formation of tin oxides or other oxidized tin species.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Applications De Recherche Scientifique
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds. It is also used in studies related to the reactivity and stability of organotin compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Stannane, bis[2,4,6-tris(trifluoromethyl)phenyl]dichloro-
- Stannane, bis[2,6-difluorophenyl]dichloro-
- Stannane, bis[2,4-difluorophenyl]dichloro-
Uniqueness
Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
650583-85-0 |
|---|---|
Formule moléculaire |
C16H6Cl2F12Sn |
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
bis[2,6-bis(trifluoromethyl)phenyl]-dichlorostannane |
InChI |
InChI=1S/2C8H3F6.2ClH.Sn/c2*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;/h2*1-3H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
RDHPCGRURGNKCA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)[Sn](C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)
![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)

![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)

![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)

